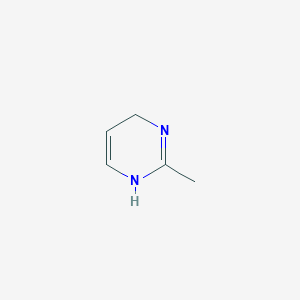
2-Methyl-1,4-dihydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms and one methyl group attached to the second carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dihydropyrimidine can be synthesized through various methods, with one of the most common being the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by different acids, such as hydrochloric acid or sulfuric acid, and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method is the use of solid acid catalysts, such as Montmorillonite-KSF, which allows for a one-pot synthesis under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.
化学反应分析
Types of Reactions
2-Methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and tetrahydropyrimidine derivatives, which have significant biological and pharmacological activities .
科学研究应用
2-Methyl-1,4-dihydropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
作用机制
The mechanism of action of 2-Methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
2-Methyl-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar core structure, but 1,4-dihydropyridine is more commonly used as a calcium channel blocker in the treatment of hypertension.
2-Chloro-1,4-dihydropyridine: This compound has a chlorine atom instead of a methyl group, which can lead to different pharmacological properties.
3,4-Dihydropyrimidin-2(1H)-ones:
属性
CAS 编号 |
101854-80-2 |
|---|---|
分子式 |
C5H8N2 |
分子量 |
96.13 g/mol |
IUPAC 名称 |
2-methyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7) |
InChI 键 |
CHFUDSPWQCCPIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


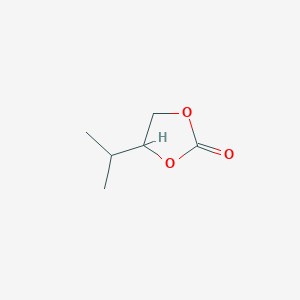
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
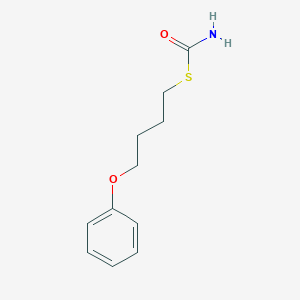
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
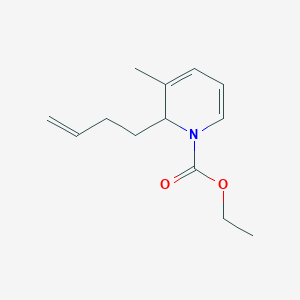
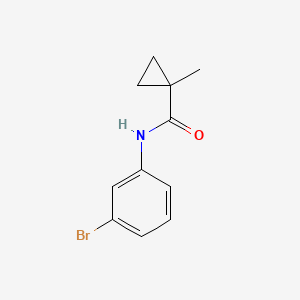
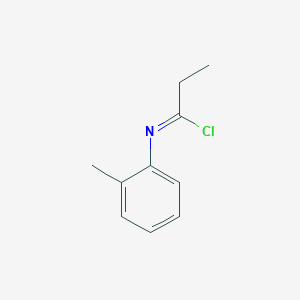
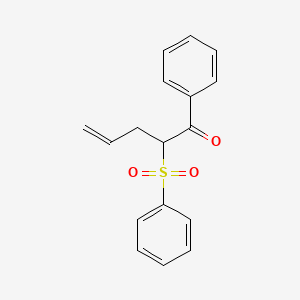
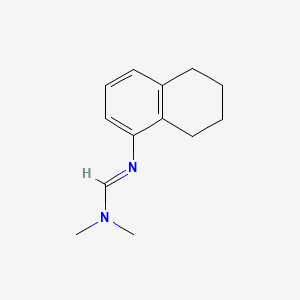
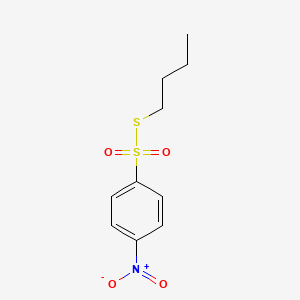
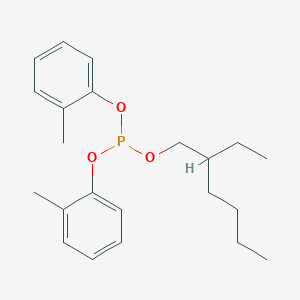
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
